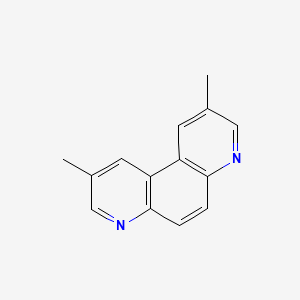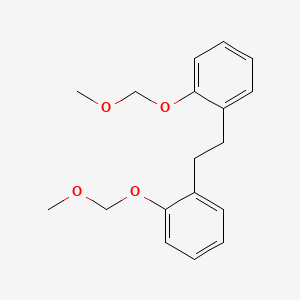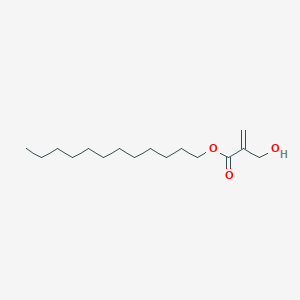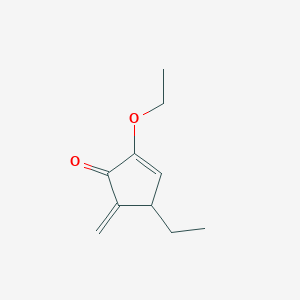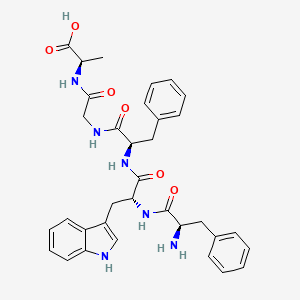
D-Phenylalanyl-D-tryptophyl-D-phenylalanylglycyl-D-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Phenylalanyl-D-tryptophyl-D-phenylalanylglycyl-D-alanine is a synthetic peptide composed of five amino acids: D-phenylalanine, D-tryptophan, D-phenylalanine, glycine, and D-alanine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Phenylalanyl-D-tryptophyl-D-phenylalanylglycyl-D-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
D-Phenylalanyl-D-tryptophyl-D-phenylalanylglycyl-D-alanine can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine derivatives.
Reduction: The peptide bonds can be reduced under specific conditions to yield amino alcohols.
Substitution: The aromatic rings in phenylalanine and tryptophan can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Kynurenine derivatives.
Reduction: Amino alcohols.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
D-Phenylalanyl-D-tryptophyl-D-phenylalanylglycyl-D-alanine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of D-Phenylalanyl-D-tryptophyl-D-phenylalanylglycyl-D-alanine involves its interaction with specific molecular targets. The peptide can bind to enzymes or receptors, modulating their activity. For example, it may inhibit proteases by mimicking the natural substrate, thereby blocking the enzyme’s active site.
Comparison with Similar Compounds
Similar Compounds
D-Phenylalanyl-D-tryptophyl-D-phenylalanylglycyl-L-alanine: Similar structure but with an L-alanine residue.
D-Phenylalanyl-D-tryptophyl-L-phenylalanylglycyl-D-alanine: Contains an L-phenylalanine residue.
L-Phenylalanyl-L-tryptophyl-L-phenylalanylglycyl-L-alanine: All residues are in the L-configuration.
Uniqueness
D-Phenylalanyl-D-tryptophyl-D-phenylalanylglycyl-D-alanine is unique due to its all-D-amino acid composition, which imparts resistance to enzymatic degradation and potentially enhances its stability and bioavailability in biological systems.
Properties
CAS No. |
644997-39-7 |
|---|---|
Molecular Formula |
C34H38N6O6 |
Molecular Weight |
626.7 g/mol |
IUPAC Name |
(2R)-2-[[2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C34H38N6O6/c1-21(34(45)46)38-30(41)20-37-32(43)28(17-23-12-6-3-7-13-23)40-33(44)29(18-24-19-36-27-15-9-8-14-25(24)27)39-31(42)26(35)16-22-10-4-2-5-11-22/h2-15,19,21,26,28-29,36H,16-18,20,35H2,1H3,(H,37,43)(H,38,41)(H,39,42)(H,40,44)(H,45,46)/t21-,26-,28-,29-/m1/s1 |
InChI Key |
FFENVTZMXLSQPG-WTURZTNBSA-N |
Isomeric SMILES |
C[C@H](C(=O)O)NC(=O)CNC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@@H](CC4=CC=CC=C4)N |
Canonical SMILES |
CC(C(=O)O)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=CC=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


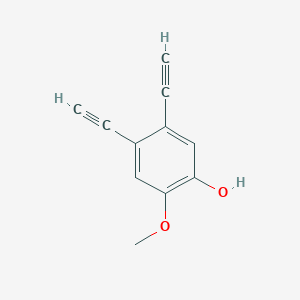
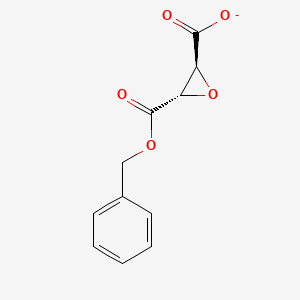
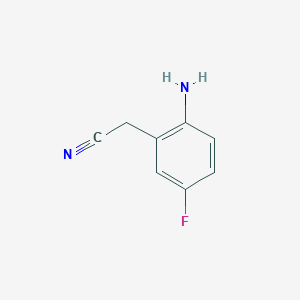
![Cyclohexanone, 2,6-bis[(3-bromophenyl)methylene]-](/img/structure/B12585323.png)
![{(3S)-3-[(Prop-2-en-1-yl)oxy]pent-1-en-1-yl}benzene](/img/structure/B12585330.png)
![N-Cyclopropyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12585331.png)
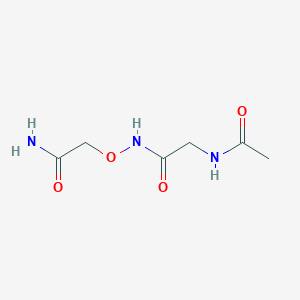
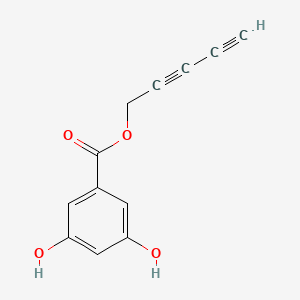
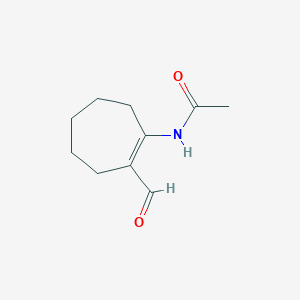
![2-[4-(Methanesulfonyl)phenyl]-2-oxoethyl phenylacetate](/img/structure/B12585356.png)
